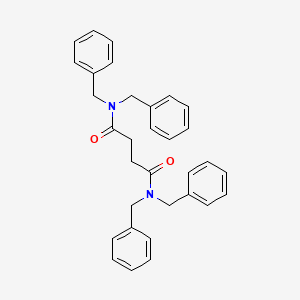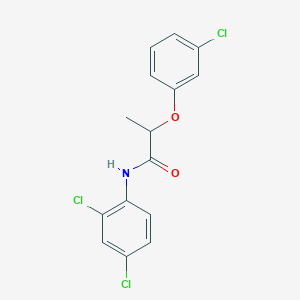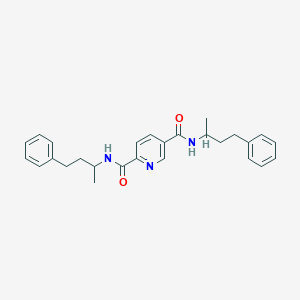
N,N'-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide
Overview
Description
N,N’-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide is a complex organic compound with a unique structure that includes a pyridine ring and two phenylbutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with 4-phenylbutan-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N’-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the amide groups. This coordination can lead to the formation of stable metal complexes that exhibit unique catalytic or electronic properties. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: Similar structure but with different substituents on the pyridine ring.
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pyridine-based dicarboxamide with different positioning of the carboxamide groups.
Uniqueness
N,N’-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide is unique due to the presence of the phenylbutan-2-yl groups, which can influence its chemical reactivity and coordination behavior. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and material science .
Properties
IUPAC Name |
2-N,5-N-bis(4-phenylbutan-2-yl)pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-20(13-15-22-9-5-3-6-10-22)29-26(31)24-17-18-25(28-19-24)27(32)30-21(2)14-16-23-11-7-4-8-12-23/h3-12,17-21H,13-16H2,1-2H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYKFGESTWECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4028718.png)
![2-{[4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4028720.png)
![2-{[(3-Morpholin-4-ylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4028724.png)
![4-methyl-N-(2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4028731.png)
![N-[(4-fluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B4028740.png)
![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide](/img/structure/B4028745.png)
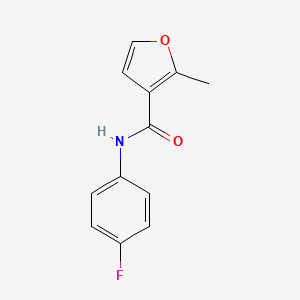
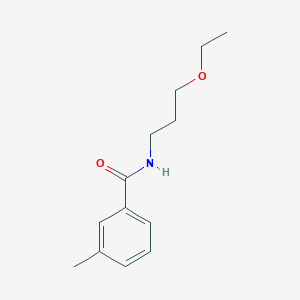
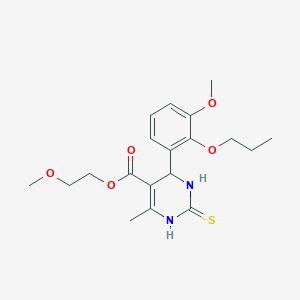
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4028762.png)
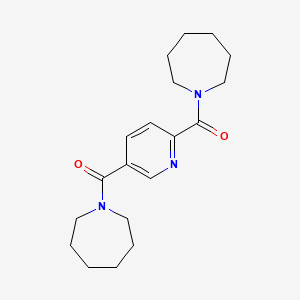
![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4028777.png)
